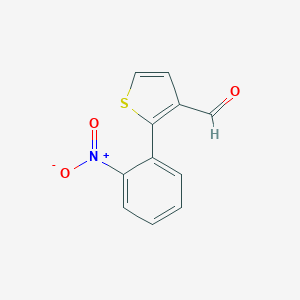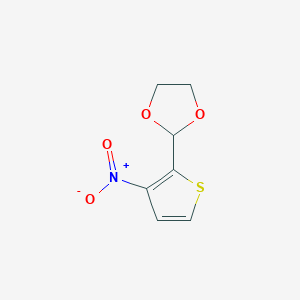
2-(2-Nitrophenyl)thiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C11H7NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a nitrophenyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)thiophene-3-carbaldehyde typically involves the reaction of 2-nitrobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenyl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: 2-{2-Nitrophenyl}-3-thiophenecarboxylic acid.
Reduction: 2-{2-Aminophenyl}-3-thiophenecarbaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenyl)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Does not contain the thiophene ring, limiting its applications in thiophene-based chemistry.
3-{2-Nitrophenyl}-2-thiophenecarbaldehyde: A positional isomer with different reactivity and properties
Uniqueness
2-(2-Nitrophenyl)thiophene-3-carbaldehyde is unique due to the presence of both the nitrophenyl and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H7NO3S |
|---|---|
Peso molecular |
233.24g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7NO3S/c13-7-8-5-6-16-11(8)9-3-1-2-4-10(9)12(14)15/h1-7H |
Clave InChI |
TUJKPYKOYHDHMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)C=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CS2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-Bis[2-bromo-4-chlorothiophene]](/img/structure/B428660.png)
![Thieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B428663.png)
![5-Methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428666.png)
![4,4'-Bis[3-chlorothiophene]](/img/structure/B428667.png)








![3,5-Dimethylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428680.png)
